Home > Products > Screening Compounds P33950 > Thalidomide-O-PEG2-propargyl
Thalidomide-O-PEG2-propargyl -

Thalidomide-O-PEG2-propargyl

Catalog Number: EVT-10946115
CAS Number:
Molecular Formula: C20H20N2O7
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG2-propargyl is a synthetic compound that combines thalidomide, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily utilized in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs). The thalidomide moiety serves as a ligand for cereblon, a protein that plays a critical role in the ubiquitin-proteasome system, while the PEG linker and propargyl group enhance solubility and facilitate conjugation for various applications.

Source and Classification

Thalidomide-O-PEG2-propargyl is classified as an E3 ligase ligand-linker conjugate. Its structure allows it to function effectively within PROTAC technology, which targets specific proteins for degradation by harnessing the body's ubiquitin-proteasome system. This compound is synthesized through a series of chemical reactions involving thalidomide, PEG, and propargyl components .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG2-propargyl involves several key steps:

  1. Activation of Thalidomide: Thalidomide is initially activated using a suitable reagent to introduce a reactive functional group.
  2. Attachment of PEG Linker: The activated thalidomide is then reacted with a two-unit polyethylene glycol linker to form an intermediate.
  3. Introduction of Propargyl Group: Finally, the intermediate undergoes a reaction with a propargylating agent, completing the formation of Thalidomide-O-PEG2-propargyl.

These steps are typically conducted under controlled conditions to ensure high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular formula for Thalidomide-O-PEG2-propargyl is C20H20N2O7C_{20}H_{20}N_{2}O_{7}, indicating its complex structure composed of thalidomide, PEG, and a propargyl group. The compound features:

  • A thalidomide backbone that interacts with cereblon.
  • A polyethylene glycol linker that enhances solubility.
  • A terminal propargyl group that allows for click chemistry applications.

The presence of these functional groups facilitates its role in targeted protein degradation processes .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-PEG2-propargyl can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form various derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions with nucleophiles like amines or thiols to produce diverse thalidomide-PEG conjugates .

These reactions are essential for modifying the compound's properties and enhancing its efficacy in research applications.

Mechanism of Action

Process and Data

Thalidomide-O-PEG2-propargyl exerts its effects primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. The mechanism involves:

  1. Binding to Cereblon: The compound binds to the C-terminal region of CRBN, which is crucial for recruiting non-native substrates.
  2. Recruitment of Substrates: This binding triggers the recruitment of specific proteins to the CRL4 CRBN complex for ubiquitination.
  3. Degradation Pathway: Ubiquitinated substrates are subsequently targeted for degradation by the proteasome, leading to reduced levels of these proteins within cells .

This mechanism underpins the therapeutic potential of Thalidomide-O-PEG2-propargyl in treating diseases associated with aberrant protein levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-O-PEG2-propargyl exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Purity: High purity levels (>98%) are common for research-grade compounds.
  • Solubility: Enhanced solubility due to the PEG linker facilitates its use in biological systems.

These properties are crucial for its application in laboratory settings and ensure effective performance in PROTAC-related studies .

Applications

Scientific Uses

Thalidomide-O-PEG2-propargyl is primarily used in scientific research focused on:

  • PROTAC Development: It serves as a critical component in developing bifunctional molecules aimed at targeted protein degradation.
  • Cancer Research: The compound's ability to degrade specific oncoproteins makes it valuable in studying cancer biology and developing novel therapies.
  • Drug Discovery: Its unique properties allow researchers to explore new therapeutic avenues by targeting previously undruggable proteins .
Introduction to Targeted Protein Degradation and Endoplasmic Reticulum Ligase Modulation

Evolution of Proteolysis-Targeting Chimera Technology in Chemical Biology

Proteolysis-targeting chimeras represent a revolutionary shift from occupancy-based pharmacology to event-driven catalytic protein degradation. Unlike traditional inhibitors requiring sustained target engagement, proteolysis-targeting chimeras operate substoichiometrically by recruiting the ubiquitin-proteasome system to polyubiquitinate disease-relevant proteins. The first-generation proteolysis-targeting chimeras, developed in the early 2000s, utilized peptide-based ligands with limited cell permeability [1]. Advancements culminated in heterobifunctional small molecules incorporating high-affinity ligands for both the protein of interest and an endoplasmic reticulum ligase, connected by optimized linkers. By 2025, over 6,000 proteolysis-targeting chimeras had been synthesized, with 30+ in clinical trials targeting oncoproteins like the androgen receptor, estrogen receptor, and Bruton tyrosine kinase [1] [6]. Key innovations include:

  • Catalytic Efficiency: A single proteolysis-targeting chimera molecule degrades multiple protein of interest copies, enabling efficacy at lower doses than inhibitors [1]
  • Undruggable Target Expansion: Capability to degrade scaffolding proteins, transcription factors, and mutant isoforms lacking enzymatic activity [1]
  • Hook Effect Mitigation: Structural optimization to minimize self-inhibition at high concentrations through ternary complex stability studies [1]

Table 1: Evolution of Proteolysis-Targeting Chimera Technology

GenerationKey FeaturesLimitationsClinical Impact
First (2001)Peptide-based endoplasmic reticulum ligase ligands; Proof-of-concept degradationLow membrane permeability; Limited stabilityPreclinical validation only
Second (2010s)Small-molecule ligands (e.g., thalidomide for cereblon); Optimized linkersHook effect; Pharmacokinetic challengesPhase I trials initiated
Third (2020s)Tissue-specific endoplasmic reticulum ligase recruitment; Catalytic-dose efficacyTernary complex structural complexityPhase III candidates (e.g., ARV-471) [6]

Role of Cereblon as a Ubiquitin Ligase Substrate Receptor

Cereblon serves as a substrate receptor within the Cullin 4A-Really Interesting New Gene endoplasmic reticulum ligase complex, dictating specificity during ubiquitin transfer. Its physiological significance extends beyond thalidomide-mediated neosubstrate recruitment:

  • Developmental Regulation: Cereblon modulates Wnt signaling by targeting Casein Kinase 1α for degradation upon pathway activation, a mechanism conserved in zebrafish and Drosophila [3]. This endogenous degradation occurs independently of immunomodulatory drugs and requires assembly of the β-Catenin destruction complex.
  • Metabolic Homeostasis: Cereblon deficiency enhances mitochondrial oxidative phosphorylation and tricarboxylic acid cycle flux in non-small cell lung cancer cells. This occurs via increased mitochondrial calcium accumulation, activating calcium-sensitive dehydrogenases and promoting tumor migration [10].
  • Structural Plasticity: The thalidomide-binding domain (TBD) within cereblon’s C-terminus undergoes conformational changes upon immunomodulatory drug binding. This creates a neomorphic interface enabling recruitment of non-physiological substrates like Ikaros and Aiolos [2] [9].

Table 2: Cereblon in Endogenous and Therapeutic Contexts

FunctionMechanismBiological Consequence
Wnt Pathway RegulationDestruction complex-dependent Casein Kinase 1α ubiquitinationControlled β-Catenin stabilization
Mitochondrial MetabolismModulation of mitochondrial calcium uniporter activityEnhanced oxidative phosphorylation in cancer
Immunomodulatory Drug-Dependent DegradationMolecular glue-induced neosubstrate recruitment (e.g., SALL4, GSPT1)Teratogenicity or anticancer effects

Thalidomide Derivatives as Molecular Glues in Neosubstrate Recruitment

Thalidomide and its analogs (lenalidomide, pomalidomide) exemplify molecular glue degraders that remodel cereblon’s substrate-recognition surface. These compounds induce "molecular gluing" between cereblon and neo-substrates via:

  • Hydrophobic Interface Creation: Thalidomide burial within cereblon’s β-hairloop generates a composite surface recognizing zinc-finger domains like those in SALL4 transcription factors. This underlies thalidomide’s teratogenicity through SALL4 degradation during limb development [7].
  • Degron Mimicry: The glutarimide moiety in thalidomide derivatives mimics endogenous degrons, facilitating cereblon binding while the phthalimide group positions neosubstrates for ubiquitination [2].
  • Ubiquitome Rewiring: BioE3 profiling reveals cereblon’s endogenous substrates (e.g., MEIS2) are displaced upon immunomodulatory drug treatment, while neosubstrates (e.g., CSDE1) undergo enhanced ubiquitination. This dynamic substrate switching enables targeted degradation but risks off-target effects [9].

Properties

Product Name

Thalidomide-O-PEG2-propargyl

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)

InChI Key

XJWGDRINRIEEJD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.